Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate
CAS No.: 898758-93-5
Cat. No.: VC2293037
Molecular Formula: C15H19NO6
Molecular Weight: 309.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898758-93-5 |
|---|---|
| Molecular Formula | C15H19NO6 |
| Molecular Weight | 309.31 g/mol |
| IUPAC Name | ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate |
| Standard InChI | InChI=1S/C15H19NO6/c1-3-22-15(18)7-5-4-6-13(17)11-8-9-14(21-2)12(10-11)16(19)20/h8-10H,3-7H2,1-2H3 |
| Standard InChI Key | ZXYKLGQSWHLDLV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Introduction
Structural Characteristics and Chemical Properties
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate is a synthetic organic compound belonging to the class of esters, specifically an ester derivative of a substituted hexanoic acid featuring a nitro-substituted aromatic ring. The compound is characterized by several key structural components: an aromatic ring with methoxy and nitro substituents at the 4 and 3 positions respectively, connected to a hexanoate chain through a ketone (oxo) linkage, with the terminal carboxylic acid esterified with an ethyl group.
The basic chemical identity of this compound is defined by the following parameters:
| Property | Value |
|---|---|
| CAS Number | 898758-93-5 |
| Molecular Formula | C₁₅H₁₉NO₆ |
| Molecular Weight | 309.31 g/mol |
| IUPAC Name | Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate |
The physical and chemical properties of this compound contribute significantly to its utility in various applications. According to computed data, the compound has specific properties that influence its behavior in chemical and biological systems :
| Property | Value |
|---|---|
| XLogP3-AA | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 9 |
| Exact Mass | 309.12123733 Da |
The moderate lipophilicity (XLogP3-AA value of 2.2) coupled with the absence of hydrogen bond donors and presence of six hydrogen bond acceptors suggests a molecule with interesting potential for intermolecular interactions . The nine rotatable bonds indicate significant conformational flexibility, which may be relevant for its interactions with biological targets and its utility in synthetic chemistry.
Synthesis Methodologies
Conventional Synthesis Approach
The synthesis of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate typically employs an esterification reaction of 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst, commonly sulfuric acid. This reaction follows the classic Fischer esterification mechanism and is typically performed under reflux conditions to ensure complete conversion of the carboxylic acid to the desired ester product.
The reaction can be represented as:
6-(4-methoxy-3-nitrophenyl)-6-oxohexanoic acid + Ethanol → Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate + Water
This acid-catalyzed reaction requires careful control of reaction conditions, including temperature, catalyst concentration, and reaction time, to optimize yield and minimize side reactions.
Industrial Manufacturing Considerations
In industrial settings, the synthesis of this compound often employs continuous-flow processes to enhance efficiency and scalability. These advanced manufacturing approaches have several advantages, including better control over reaction parameters, improved heat transfer, and enhanced mixing, which collectively contribute to higher yields and reduced formation of by-products.
Industrial manufacturers typically implement additional purification steps, such as recrystallization or column chromatography, to ensure the purity of the final product meets the requirements for its intended applications, particularly for use in pharmaceutical research and development.
Applications in Research and Development
Pharmaceutical Intermediates
Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate serves primarily as a synthetic intermediate in medicinal chemistry for the development of pharmaceuticals and other complex organic molecules. The compound's unique structural features, including the nitro-substituted aromatic ring and the ester functionality, make it a valuable building block for the synthesis of more complex bioactive compounds.
The nitro group on the aromatic ring is particularly significant from a medicinal chemistry perspective. This functional group can undergo bioreduction within biological systems to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. This property makes the compound valuable in the design and development of prodrugs or compounds that require metabolic activation to exert their biological activities.
Future Research Directions
The unique structural features and potential applications of Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate suggest several promising avenues for future research:
-
Detailed investigation of its anti-inflammatory properties and elucidation of underlying mechanisms of action could lead to the development of novel therapeutic agents.
-
Exploration of its utility as a fluorescent probe in various biochemical applications, including the development of diagnostic tools or imaging agents.
-
Systematic study of structure-activity relationships through the synthesis and evaluation of structural analogs, potentially identifying compounds with enhanced properties or novel activities.
-
Development of more efficient and environmentally friendly synthetic routes to access this compound and its derivatives.
-
Comprehensive toxicological and pharmacokinetic studies to better understand its safety profile and behavior in biological systems.
As research in medicinal chemistry and organic synthesis continues to advance, compounds like Ethyl 6-(4-methoxy-3-nitrophenyl)-6-oxohexanoate will likely continue to play important roles as valuable intermediates and building blocks for the development of novel molecules with diverse applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume